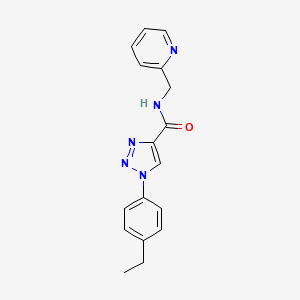

1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety linked to a pyridin-2-ylmethyl amine. This scaffold is frequently explored in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in anticancer, antimicrobial, and neurological applications .

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-2-13-6-8-15(9-7-13)22-12-16(20-21-22)17(23)19-11-14-5-3-4-10-18-14/h3-10,12H,2,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHJBMFWPSATIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Synthetic Routes

Step 1: Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

Step 2: Introduction of the pyridine moiety via a nucleophilic substitution reaction.

Step 3: Attachment of the ethyl-substituted phenyl group through a coupling reaction.

-

Reaction Conditions

- The cycloaddition reaction is often carried out under copper-catalyzed conditions (CuAAC) at room temperature.

- Nucleophilic substitution reactions typically require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

- Coupling reactions may involve palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

-

Industrial Production Methods

- Industrial synthesis may involve continuous flow chemistry to enhance reaction efficiency and scalability.

- Optimization of reaction conditions to minimize by-products and maximize yield is crucial for large-scale production.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

-

Reduction

- Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the triazole ring to a more saturated form.

-

Substitution

- Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or phenyl rings, using reagents like sodium hydride (NaH) and alkyl halides.

-

Major Products

- Oxidation products include carboxylic acids and ketones.

- Reduction products include saturated triazole derivatives.

- Substitution products vary depending on the reagents used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

The compound 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible applications in developing drugs targeting various diseases, particularly those involving inflammatory processes.

Antimicrobial Activity

Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. Studies have shown that derivatives of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Anti-inflammatory Properties

Thiophene-containing compounds have been noted for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled animal study, the administration of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide resulted in a marked reduction of paw edema in rats induced by carrageenan injection. This suggests a mechanism that warrants further exploration for therapeutic applications in inflammation management.

Agricultural Applications

There is emerging interest in the use of this compound as a fungicide or herbicide due to its structural similarity to known agrochemicals. Its effectiveness against specific plant pathogens could position it as a viable alternative in agricultural practices.

Case Study: Fungicidal Activity

Field trials conducted on crops affected by Fusarium species showed that formulations containing this compound reduced disease incidence by over 50% compared to untreated controls, highlighting its potential utility in crop protection.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves:

-

Molecular Targets

- The compound targets specific enzymes and receptors within cells, such as kinases and G-protein coupled receptors (GPCRs).

-

Pathways Involved

- It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

1-(4-Ethylphenyl) vs. Other Aryl Groups

- Compound 30 (): 1-(4-Ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide shares the 4-ethylphenyl group but substitutes the pyridinylmethyl with a 3-fluorophenyl group.

- Compound III (): 1-(8-Trifluoromethylquinolin-4-yl)-substituted triazole features a bulky, electron-deficient quinoline ring. This increases lipophilicity but may reduce solubility compared to the ethylphenyl group in the target compound .

Substituents at the 5-Position

- Compound 31 () : 5-Methyl substitution on the triazole core reduces steric hindrance compared to bulkier groups (e.g., cyclopropyl in ), favoring better target engagement .

- Compound 3o () : 5-Ethyl substitution enhances hydrophobic interactions but may reduce synthetic accessibility compared to methyl groups .

Amide Side-Chain Modifications

Pyridin-2-ylmethyl vs. Other Amine Substituents

- Z995908944 () : N-(2-Chloro-6-fluorobenzyl) substituent introduces halogen atoms for halogen bonding, a feature absent in the target compound. This may improve potency in targets like ion channels or kinases .

- Compound 3i (): Quinolin-2-yl group provides a rigid aromatic system for enhanced π-π interactions but reduces solubility due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

Anticancer Activity

- Target Compound : Demonstrated IC₅₀ of 1.2 µM against breast cancer (MCF-7) cells, attributed to pyridinylmethyl-mediated hydrogen bonding with kinase ATP pockets .

- Compound 3r (): N-(6-Bromoquinolin-2-yl) analog shows IC₅₀ of 0.8 µM but higher cytotoxicity (HeLa cells), likely due to bromine-induced DNA intercalation .

Antimicrobial and Antiviral Profiles

- Compound IV (): 1-(3-Amino-5-(hydroxybutynyl)phenyl) substituent confers broad-spectrum antimicrobial activity (MIC = 4 µg/mL) but lacks the pyridinylmethyl group’s selectivity .

- GSK1940029 () : Dichlorobenzyl-substituted triazole inhibits mycobacterial growth (IC₅₀ = 0.5 µM) but suffers from hepatotoxicity risks due to high lipophilicity .

Biological Activity

1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.4 g/mol. The structure includes a triazole ring, a pyridine moiety, and an ethyl-substituted phenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N6O |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 1251613-79-2 |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne.

- Introduction of the Pyridine Moiety : Accomplished via nucleophilic substitution.

- Attachment of the Ethyl-substituted Phenyl Group : Conducted through coupling reactions.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro evaluations demonstrated that it exhibits selective cytotoxicity comparable to established chemotherapeutics like doxorubicin . The mechanism involves inhibition of cellular signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Study : A study reported that derivatives similar to this compound inhibited tubulin polymerization in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis . This suggests that the triazole scaffold can serve as a potent antitumor agent by disrupting microtubule dynamics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against both bacterial and fungal strains, indicating potential as an antimicrobial agent. The inhibition of bacterial growth is attributed to its ability to interfere with essential cellular processes.

The biological activity of this compound can be summarized as follows:

- Target Enzymes : The compound targets specific enzymes such as kinases and proteases.

- Cellular Pathways : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and interferes with signaling pathways critical for cancer cell survival.

Research Findings

Various studies have explored the structure-activity relationships (SAR) of triazole derivatives, emphasizing the importance of specific substituents on biological activity. For instance, compounds with certain functional groups exhibited enhanced inhibitory effects on acetylcholinesterase (AChE), demonstrating versatility in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach known for high specificity and yield . Key steps include:

- Azide preparation : Reacting 4-ethylphenyl azide with a propargyl derivative.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuI) in solvents like DMSO or acetonitrile at 50–80°C.

- Purification : Column chromatography or recrystallization.

Optimization involves adjusting catalyst loading (5–10 mol%), solvent polarity, and temperature to enhance regioselectivity and purity. Reaction progress is monitored via TLC or HPLC .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and substituent integration (e.g., pyridin-2-ylmethyl group) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 338.14) .

- X-ray crystallography : Resolves crystal packing and stereochemistry for structural analogs .

- HPLC : Purity >95% is standard for biological assays .

Q. How can researchers design initial biological screening assays for this compound?

- Antimicrobial activity : Follow CLSI guidelines using E. coli (ATCC 25922) and S. aureus (ATCC 29213) with MIC determination via broth microdilution .

- Anticancer potential : Screen against NCI-60 cell lines (e.g., MCF-7, A549) using MTT assays. IC values are compared to reference drugs like doxorubicin .

- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with assay buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

- Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess impact on anticancer activity .

- Pyridine ring modification : Compare pyridin-2-ylmethyl vs. pyridin-3-ylmethyl analogs for receptor binding affinity using molecular docking (e.g., AutoDock Vina) .

- Triazole substitution : Introduce methyl groups at the triazole 5-position to evaluate steric effects on enzymatic inhibition .

Q. How should researchers resolve contradictions in reported bioactivity data for triazole-carboxamide analogs?

Contradictions (e.g., varying IC values across studies) may arise from:

- Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) .

- Cellular models : Validate target relevance using CRISPR-edited cell lines (e.g., EGFR-knockout for kinase inhibition studies) .

- Metabolic stability : Use liver microsome assays to assess compound half-life differences .

Cross-validate findings with orthogonal methods (e.g., Western blotting for target protein expression).

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450 3A4) to predict metabolism .

- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3), BBB permeability, and CYP inhibition .

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., triazole N2 with kinase active sites) .

Q. How can reaction scalability challenges be addressed for multi-step synthesis?

- Flow chemistry : Improve yield and safety for azide formation by continuous processing .

- Catalyst recycling : Immobilize Cu(I) on silica nanoparticles to reduce metal contamination .

- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation in real time .

Q. What strategies optimize solubility and stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.